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molecular formula C9H7FN4 B8401263 6-(4-Fluorophenyl)-1,2,4-triazin-3-amine

6-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Cat. No. B8401263
M. Wt: 190.18 g/mol
InChI Key: LBLLDDIKZGADLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767675B2

Procedure details

Ammonia gas was bubbled through a solution of 3-chloro-6-(4-fluorophenyl)-1,2,4-triazine (600 mg, 0.0029 mol) in tetrahydrofuran (8 mL) for 5 min at −40° C. The reaction mixture was sealed and heated at 50° C. for 2 hours. The mixture was concentrated under reduced pressure to yield the desired product (550 mg) which was directly used in the next step without further purification. LCMS: (M+H)=209.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]1[N:4]=[N:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)=[CH:7][N:8]=1>O1CCCC1>[F:15][C:12]1[CH:13]=[CH:14][C:9]([C:6]2[N:5]=[N:4][C:3]([NH2:1])=[N:8][CH:7]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1N=NC(=CN1)C1=CC=C(C=C1)F
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was sealed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CN=C(N=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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